molecular formula C19H15N3OS B289942 3-amino-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide

Cat. No. B289942
M. Wt: 333.4 g/mol
InChI Key: DNLMABHUVDNCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide is a chemical compound that belongs to the thienoquinoline family. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide involves its ability to bind to the active site of certain enzymes and inhibit their activity. Specifically, it has been shown to bind to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to target proteins. This can lead to changes in cellular behavior, such as the inhibition of cell growth and division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide depend on the specific enzymes that it inhibits. Inhibition of protein kinases can lead to changes in cell signaling pathways, which can affect cellular behavior, including cell growth, division, and survival. This can have implications for the treatment of various diseases, such as cancer, where uncontrolled cell growth is a hallmark.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide in lab experiments is its specificity for certain enzymes, such as protein kinases. This allows researchers to selectively target specific pathways and investigate their role in various biological processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-amino-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide. One direction is to investigate its potential therapeutic use in the treatment of various diseases, such as cancer. Another direction is to explore its use as a tool to investigate the role of specific enzymes in various biological processes. Additionally, further research is needed to optimize the synthesis method and improve the purity and yield of the compound.

Synthesis Methods

The synthesis of 3-amino-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide involves the reaction of 4-methylphenylamine with 2-chloro-3-formylquinoline in the presence of potassium carbonate. The resulting intermediate is then reacted with thiophene-2-carboxylic acid to form the final product. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

3-amino-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide has been widely used in scientific research as a tool to investigate the mechanism of action of various biological processes. It has been shown to inhibit the activity of certain enzymes, including protein kinases, which are involved in cell signaling pathways. This inhibition can lead to changes in cellular behavior and may have therapeutic potential for the treatment of various diseases, such as cancer.

properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

3-amino-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C19H15N3OS/c1-11-6-8-13(9-7-11)21-18(23)17-16(20)14-10-12-4-2-3-5-15(12)22-19(14)24-17/h2-10H,20H2,1H3,(H,21,23)

InChI Key

DNLMABHUVDNCFP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=CC=CC=C4N=C3S2)N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=CC=CC=C4N=C3S2)N

Origin of Product

United States

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